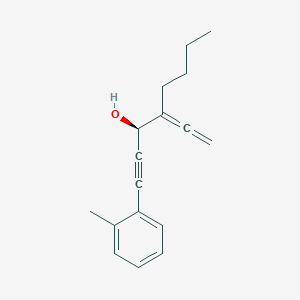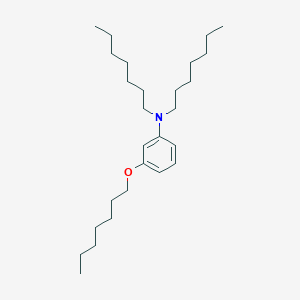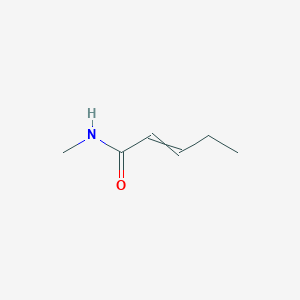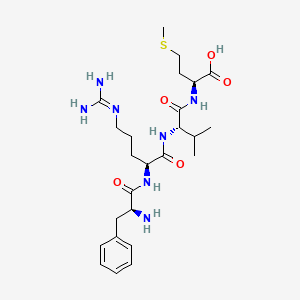
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- is a complex organic compound with the molecular formula C17H20O and a molecular weight of 240.34 g/mol . This compound is characterized by the presence of an alkyne group, a hydroxyl group, and a substituted phenyl group, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- typically involves multi-step organic reactions. One common method includes the alkylation of a terminal alkyne with a suitable electrophile, followed by the addition of a hydroxyl group at the third carbon position. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The substituted phenyl group can interact with aromatic residues in proteins, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3S)-: Similar structure but with a different substitution pattern on the phenyl group.
4-ethenylidene-1-phenyloct-1-yn-3-ol: Similar structure but with a different stereochemistry.
Uniqueness
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific target molecules and in studying structure-activity relationships .
Eigenschaften
CAS-Nummer |
651020-90-5 |
|---|---|
Molekularformel |
C17H20O |
Molekulargewicht |
240.34 g/mol |
InChI |
InChI=1S/C17H20O/c1-4-6-10-15(5-2)17(18)13-12-16-11-8-7-9-14(16)3/h7-9,11,17-18H,2,4,6,10H2,1,3H3/t17-/m1/s1 |
InChI-Schlüssel |
PAVASEJDJPRUOV-QGZVFWFLSA-N |
Isomerische SMILES |
CCCCC(=C=C)[C@@H](C#CC1=CC=CC=C1C)O |
Kanonische SMILES |
CCCCC(=C=C)C(C#CC1=CC=CC=C1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-](/img/structure/B14215547.png)
![6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile](/img/structure/B14215549.png)
![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)




![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)

![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)

![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
